molecular formula C8H10N2O2 B130097 1-(4-Ethoxypyrimidin-2-yl)ethanone CAS No. 145947-97-3

1-(4-Ethoxypyrimidin-2-yl)ethanone

Cat. No.: B130097
CAS No.: 145947-97-3
M. Wt: 166.18 g/mol
InChI Key: LNLIGTYHRVFOBN-UHFFFAOYSA-N
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Description

1-(4-Ethoxypyrimidin-2-yl)ethanone is a pyrimidine derivative characterized by an ethoxy group at the 4-position and an acetyl group (ethanone) at the 2-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and ability to engage in hydrogen bonding .

Properties

CAS No.

145947-97-3

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(4-ethoxypyrimidin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-3-12-7-4-5-9-8(10-7)6(2)11/h4-5H,3H2,1-2H3

InChI Key

LNLIGTYHRVFOBN-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC=C1)C(=O)C

Canonical SMILES

CCOC1=NC(=NC=C1)C(=O)C

Synonyms

Ethanone, 1-(4-ethoxy-2-pyrimidinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Aminopyrimidin-4-yl)ethanone (CAS: 106157-82-8)

  • Substituents: Amino group at 2-position, acetyl at 4-position.
  • Safety data indicate strict handling protocols due to respiratory risks .

4-Acetyl-2-methylpyrimidine (Synonym: 1-(2-Methyl-4-pyrimidinyl)ethanone)

  • Substituents : Methyl at 2-position, acetyl at 4-position.
  • Listed in flavor chemistry handbooks, suggesting applications in fragrance or food additives .

Heterocyclic Ring Modifications

1-(4-Chloropyridin-2-yl)ethanone (CAS: 60159-37-7)

  • Structure : Pyridine ring with chlorine at 4-position and acetyl at 2-position.
  • Physical Properties : Melting point 35–37°C, boiling point 238°C, density 1.233 g/cm³ .
  • Key Differences : The pyridine ring’s lower basicity compared to pyrimidine may alter coordination chemistry. Chlorine’s electron-withdrawing effect contrasts with ethoxy’s electron-donating nature.

2-(Methylamino)-1-(pyrazin-2-yl)ethanone

  • Structure: Pyrazine ring with methylamino and acetyl groups.
  • Applications : Used as a reactive intermediate in synthesis, leveraging pyrazine’s aromatic nitrogen atoms for metal coordination .

1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone

  • Substituents : Fluorophenyl and sulfanylidene groups.
  • Research Findings: Exhibits notable biological activities, including antimicrobial and anticancer properties, attributed to the sulfanylidene group’s redox activity .

JWH Series (e.g., JWH-250, JWH-302)

  • Structure: Indole-3-yl-ethanone derivatives with methoxyphenyl substituents.
  • Activities: Cannabinoid receptor agonists with psychoactive effects. The methoxy group’s position (2-, 3-, or 4-) significantly influences receptor binding affinity .

Comparative Data Table

Compound Name Substituents/Ring System Key Properties/Activities Reference ID
This compound 4-ethoxy, 2-acetyl (pyrimidine) Hypothesized applications in drug design N/A
1-(2-Aminopyrimidin-4-yl)ethanone 2-amino, 4-acetyl (pyrimidine) High solubility, respiratory hazards
4-Acetyl-2-methylpyrimidine 2-methyl, 4-acetyl (pyrimidine) Flavor chemistry applications
1-(4-Chloropyridin-2-yl)ethanone 4-chloro, 2-acetyl (pyridine) Mp: 35–37°C, Bp: 238°C
JWH-250 1-pentylindol-3-yl, 2-methoxyphenyl Cannabinoid receptor agonist

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